
2-(Hydroxymethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)pyrimidin-4-ol is a compound with the molecular formula C6H7NO2 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves condensation reactions. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The hydroxymethyl group is attached to the second carbon atom of the ring .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo a variety of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .Scientific Research Applications
1. Medicinal Chemistry and Biological Roles
Pyrimidine heterocycles, such as 2-(Hydroxymethyl)pyrimidin-4-ol, are significant in medicinal chemistry and play crucial roles in biological processes at the cellular level. They form the basis for the synthesis of various derivatives with potent biological activities, including anti-inflammatory and analgesic effects (Muralidharan, S. James Raja, & Asha Deepti, 2019).
2. Aldose Reductase Inhibitors and Antioxidant Activity
Pyrimidine derivatives, particularly those with a hydroxy group, have shown potential as aldose reductase inhibitors. This activity is crucial in micromolar/submicromolar ranges and is enhanced by the presence of hydroxy groups in specific positions. These compounds also exhibit significant antioxidant properties, highlighting their therapeutic potential (C. La Motta et al., 2007).
3. Chemical Sensing and Logic Gate Mimicking
Pyrimidine-based compounds have been developed as colorimetric and fluorometric sensors, showing complexation with metal ions like Ni(II). This capability enables their use in mimicking logic gate operations and potential applications in chemical sensing (N. Gupta, D. Singhal, & Ashutosh Kumar Singh, 2016).
4. Antibacterial and Antifungal Activities
Certain pyrimidine derivatives, synthesized from hydroxymethylpyrimidines, have been found to possess notable antibacterial and antifungal activities. The presence of specific groups like the nitro group in their molecular structure enhances these activities, underscoring the importance of structural modification in determining biological potency (C. Pandhurnekar, Ekta M. Meshram, Himani N. Chopde, & Rameshkumar J. Batra, 2013).
5. Antioxidant Properties
Pyrimidine nucleus derivatives exhibit a wide range of biological activities, including antioxidant effects. Novel compounds synthesized from hydroxymethylpyrimidines have shown promising antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (V. Rani, Raghavendra Aminedi, Kishore Polireddy, & K. Jagadeeswarareddy, 2012).
6. Anti-inflammatory Applications
Pyrimidine compounds, synthesized from hydroxymethylpyrimidines, have been evaluated for their anti-inflammatory activities. The structural features of pyrimidine play a significant role in their biological activity, making them potential candidates for anti-inflammatory drug development (Ganesh Munde et al., 2022).
7. Pharmaceutical Applications
The hydroxymethyl group in pyrimidines has been manipulated to produce a variety of derivatives with potential pharmaceutical applications. These compounds are synthesized using standard procedures and have applications in the development of new drugs (Jane L. Holmes et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 2-(Hydroxymethyl)pyrimidin-4-ol are not mentioned in the available resources, pyrimidine derivatives in general are subjects of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the potential therapeutic applications of this compound.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of biological activities, including anticancer activity .
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)pyrimidin-4-ol is known to interact with various enzymes, proteins, and other biomolecules . The basic pKa values for this compound are 2.2, 1.7, 1.8, while their acidic pKa values were 9.2, 8.6 and 6.8 .
Cellular Effects
Preliminary studies suggest that it may have anticancer activity against various cancer cell lines .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Metabolic Pathways
This compound is believed to be involved in pyrimidine metabolism, a biochemical pathway conserved in all living organisms and necessary to maintain cellular fundamental function .
properties
IUPAC Name |
2-(hydroxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-6-2-1-5(9)7-4/h1-2,8H,3H2,(H,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDROBXGAMHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

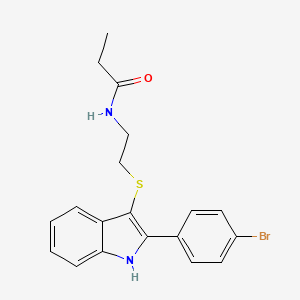
![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)
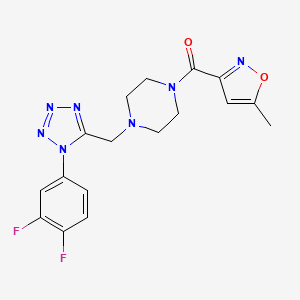
![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)
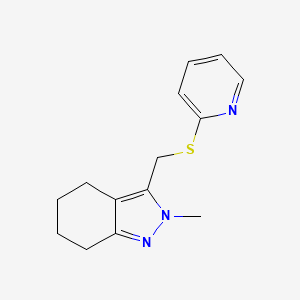
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)
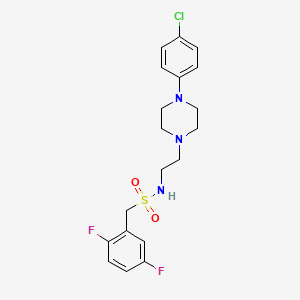
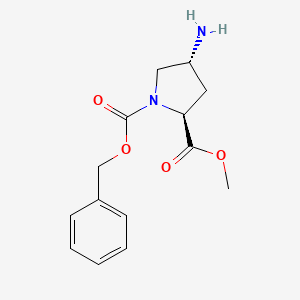
![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)
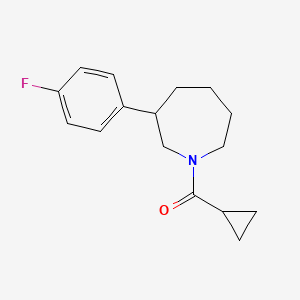

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)